![molecular formula C12H14F3NO4 B1361265 Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 254732-50-8](/img/structure/B1361265.png)
Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Overview
Description
Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate (EMTP) is a novel compound with a wide range of potential applications in scientific research. EMTP has several unique properties that make it an attractive target for further research and development.
Scientific Research Applications
Crystal Packing and Interaction Studies
- Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate exhibits unique non-hydrogen bonding interactions of N⋯π and O⋯π types, along with a C–H⋯N hydrogen bond, forming a simple 1-D double-column. This showcases its potential in studying non-traditional molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).
Reaction with Nucleophiles
- Ethyl 2-azidopropenoate, a compound similar to the requested chemical, is known to transform into ethyl 2-aminopropenoate with various substituents, showing its reactivity and potential for creating diverse derivatives (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
Synthesis of Derivatives
- The synthesis of highly substituted unnatural α-amino esters, including derivatives of ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates, demonstrates the compound's versatility in organic synthesis, particularly in creating complex amino acid derivatives (Hopkins & Malinakova, 2007).
Physico-Chemical Properties for Beta-Adrenolytics
- The study of physico-chemical properties of compounds related to ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, particularly derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl) ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, is crucial for understanding the structure-biological activity relationship in the field of beta-adrenolytics (Stankovicová et al., 2014).
Corrosion Inhibition Efficiency
- Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, a compound structurally similar to the requested chemical, shows promising results in corrosion inhibition efficiency. This highlights its potential application in materials science and engineering (Djenane et al., 2019).
Polymeric Protecting Groups
- The synthesis of polymeric protecting groups using derivatives of this compound illustrates its applicability in polymer science, particularly in developing novel amino protecting groups (Gormanns & Ritter, 1994).
Synthesis of Quinazolinones
- The reaction of ethyl N-(2-methoxycarbonylphenyl)thiocarbamate with nucleophilic reagents to yield various quinazolinones showcases the compound's utility in heterocyclic chemistry (Dean & Papadopoulos, 1982).
Optical Nonlinear Properties
- The investigation of nonlinear optical (NLO) properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives underlines its significance in optical materials science (Abdullmajed et al., 2021).
Anti-Proliferative Activity
- Derivatives of ethyl 2-amino-3-methylcarboxylate, like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, have shown pronounced anti-proliferative activity, indicating its potential in cancer research and drug development (Thomas et al., 2017).
properties
IUPAC Name |
ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4/c1-3-20-10(17)11(18,12(13,14)15)7-4-5-8(16)9(6-7)19-2/h4-6,18H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBBYKKTGGPDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)N)OC)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349702 | |
Record name | ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
CAS RN |
254732-50-8 | |
Record name | ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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